molecular formula C18H15Cl3N2OZn B120591 Basic blue 6 CAS No. 7057-57-0

Basic blue 6

Cat. No. B120591
CAS RN: 7057-57-0
M. Wt: 447.1 g/mol
InChI Key: YTEJSAFVYHDCSN-UHFFFAOYSA-K
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Description

Basic Blue 6, also known as Meldola’s blue, is a synthetic dye . It is commonly used in industries such as textile and leather . It is known for its excellent dyeing, masking, dispersing, and antistatic abilities .


Molecular Structure Analysis

Basic Blue 6 is a chloride of amine with three aromatic amine groups in the structure . Its molecular formula is C18H15ClN2O . The large molecular sizes and multi-ionic groups of the dye make it difficult to be analyzed with a single LC/MS/MS method .

Scientific Research Applications

Interaction with Alkali

A study by Mills et al. (2011) conducted a detailed examination of the interaction of alkali with methylene blue (C.I. Basic Blue 9) and other thiazine dyes, utilizing UV/visible spectroscopy, thin layer chromatography, mass and NMR spectrometry, and computational methods. The research found that in 0.1 M aq alkali solution, methylene blue forms a highly colored, lipophilic species, mainly Bernthsen's methylene violet, a hydrolysis decomposition product, highlighting the complex behavior of thiazine dyes in alkaline conditions (Mills et al., 2011).

Adsorption and Dye Removal

Ravikumar et al. (2005) explored the adsorption of Neolan Blue 2G (Acid Blue 158) and Basic Methylene Blue (Basic Blue 9) using a hybrid adsorbent prepared by pyrolysing a mixture of carbon and flyash. Through a comprehensive experimental design, they optimized the conditions for complete dye removal, demonstrating the potential of hybrid adsorbents in treating dye-contaminated water (Ravikumar et al., 2005).

Role in Basic Research

Schwarz (2017) discusses the importance of fundamental research in advancing society, emphasizing that while basic research might not immediately lead to new technologies, its support is essential for long-term societal progress. This perspective underscores the significance of investing in research without a direct practical application, such as the study of dyes like Basic Blue 6, as part of the broader quest for knowledge (Schwarz, 2017).

Environmental Applications

Ahmed (2016) reviewed the adsorption performance of methylene blue on activated carbons prepared by chemical activation of agricultural wastes, highlighting the efficiency of microwave heating over conventional heating methods in enhancing the adsorption process. This study illustrates the potential of using agricultural by-products in environmental remediation efforts, particularly for the removal of dyes from wastewater (Ahmed, 2016).

Long-life Aqueous Flow Batteries

Li et al. (2020) reported the use of an organic dye, Basic Blue 3 (BB3), as a two-electron catholyte for aqueous redox flow batteries. The study showcased the exceptional stability of BB3, enabling the battery to achieve a high capacity retention of >99.991% per cycle over 1500 cycles. This research indicates the potential of Basic Blue dyes in energy storage applications, contributing to the development of long-life and stable flow batteries (Li et al., 2020).

Safety And Hazards

Basic Blue 6 is known to be carcinogenic, allergenic, and/or hazardous . Due to potential health risks, legislations such as European Union (EU) 2002/37/EC and Oeko-Tex Standard 100 were introduced to restrict the use of some synthetic dyes in textiles .

properties

IUPAC Name

benzo[a]phenoxazin-9-ylidene(dimethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N2O.ClH/c1-20(2)13-8-9-15-17(11-13)21-16-10-7-12-5-3-4-6-14(12)18(16)19-15;/h3-11H,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYNRVXFYFQSID-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=C1C=CC2=NC3=C(C=CC4=CC=CC=C43)OC2=C1)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40874040
Record name Basic Blue 6
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Molecular Weight

310.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Basic blue 6

CAS RN

966-62-1, 7057-57-0
Record name Basic Blue 6
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Record name Basic blue 6
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Record name Naphthol blue
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Record name Benzo[a]phenoxazin-7-ium, 9-(dimethylamino)-, chloride, compd. with zinc chloride (ZnCl2) (1:1:?)
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Record name Benzo[a]phenoxazin-7-ium, 9-(dimethylamino)-, chloride (1:1)
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Record name Basic Blue 6
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Record name 9-(dimethylamino)benzo[a]phenoxazin-7-ium chloride
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Record name BASIC BLUE 6
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